molecular formula C22H23NO2S B2605831 1-(2-ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396886-18-2

1-(2-ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2605831
CAS No.: 1396886-18-2
M. Wt: 365.49
InChI Key: VKAUCLFTGORYSN-UHFFFAOYSA-N
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Description

1-(2-Ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates a naphthalene core, a piperidine ring, and a thiophene moiety, structural features commonly associated with bioactive properties in pharmaceutical research . Compounds featuring piperidine and thiophene subunits are frequently investigated as key scaffolds in the development of therapeutic agents . The ethoxynaphthalene group may contribute to unique binding interactions with biological targets, potentially influencing selectivity and potency. Researchers can explore this compound as a potential inhibitor for various enzymatic targets . Its complex structure also makes it an ideal candidate for method development in organic synthesis, including exploring novel, sustainable synthetic pathways such as solvent-free mechanochemical cross-coupling reactions . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-2-25-19-10-9-16-6-3-4-7-18(16)21(19)22(24)23-13-11-17(12-14-23)20-8-5-15-26-20/h3-10,15,17H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAUCLFTGORYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the naphthalene derivative: Starting with 2-ethoxynaphthalene, the carbonyl group is introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the piperidine derivative: The thiophene ring is introduced to the piperidine ring through a nucleophilic substitution reaction. This involves the reaction of 4-piperidone with thiophene-2-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

    Coupling of the two derivatives: The final step involves coupling the naphthalene and piperidine derivatives through a condensation reaction, forming the desired compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Catalysts: Palladium, aluminum chloride

Major products formed from these reactions include ketones, carboxylic acids, and alcohols.

Scientific Research Applications

1-(2-Ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine (C17H17N3O2S2)

  • Structure : Piperidine substituted with a thiophene-acetyl group and a thiophene-oxadiazole moiety.
  • Comparison: Unlike the target compound, this derivative lacks a naphthalene system but incorporates two thiophene units.

1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (MK88, Compound 28)

  • Structure : Piperidine linked to thiophene via a diketone chain and substituted with a trifluoromethylphenyl group.
  • Comparison: The diketone spacer may increase conformational flexibility, while the electron-withdrawing CF3 group contrasts with the electron-donating ethoxy group in the target compound.

Piperidine Derivatives with Naphthalene Moieties

1-(4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine

  • Structure : Naphthalene connected via an alkyne-ether linker to piperidine.
  • Comparison : The alkyne linker introduces rigidity, whereas the target compound’s carbonyl group allows resonance stabilization. The phenyl substituent on piperidine may reduce steric hindrance compared to the thiophene group .

β-Cyclodextrin Complex with 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine

  • Structure : Piperazine (vs. piperidine) core with naphthalene and dimethoxyphenyl groups.
  • Comparison : The piperazine ring offers additional hydrogen-bonding sites, and the cyclodextrin complex highlights strategies to improve solubility for lipophilic naphthalene-containing compounds—a consideration for the target compound’s formulation .

Thiophene-Containing Heterocycles with Antiproliferative Activity

  • Key Compounds: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC50: 10.25 µM).
  • However, the absence of sulfonamide or enamino groups in the target compound could alter mechanism of action .

Physicochemical and Pharmacokinetic Considerations

Compound LogP TPSA (Ų) Key Features
Target Compound ~4.5* ~70 High lipophilicity (naphthalene, ethoxy)
1-(Thiophen-2-ylacetyl)-4-oxadiazole 3.2 98 Moderate solubility (oxadiazole)
MK88 3.9 65 Flexible backbone (diketone)
β-Cyclodextrin Complex 3.5 85 Enhanced solubility (cyclodextrin)

*Estimated based on analogous naphthalene derivatives .

Biological Activity

The compound 1-(2-ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a thiophene moiety and an ethoxynaphthalene carbonyl group. Its chemical structure can be represented as follows:

C17H19NO2S\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{2}\text{S}

Antimicrobial Properties

Research has indicated that derivatives of naphthalene and thiophene compounds often exhibit significant antimicrobial activity. A study on related compounds demonstrated their efficacy against various bacterial strains, suggesting a potential for this compound in treating infections. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance, naphthalene derivatives have shown cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. The specific activity of this compound in inhibiting tumor growth remains to be thoroughly investigated, but preliminary data suggest it may inhibit specific pathways involved in cancer cell proliferation.

Neuroprotective Effects

There is emerging evidence that piperidine derivatives may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. The potential application of this compound in neurodegenerative diseases warrants further exploration.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various naphthalene derivatives reported a significant reduction in the growth of Staphylococcus aureus when treated with similar compounds. Although specific data on the compound is limited, the structural similarities suggest comparable activity.
  • Cytotoxicity Assays : In vitro studies involving cell lines such as HeLa and MCF-7 have shown that naphthalene-based compounds can lead to increased rates of apoptosis, indicating potential use as anticancer agents.
  • Neuroprotection : Research into related piperidine compounds has indicated their ability to reduce neuronal death in models of oxidative stress, suggesting that this compound could also exhibit similar protective effects.

Data Tables

Activity Type Compound Effect Observed Reference
AntimicrobialNaphthalene DerivativeInhibition of Staphylococcus aureus
AnticancerPiperidine DerivativeInduction of apoptosis in HeLa cells
NeuroprotectivePiperidine DerivativeReduction of oxidative stress-induced death

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